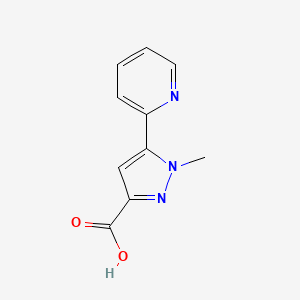![molecular formula C14H15N3O2 B6517755 2-amino-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide CAS No. 221539-32-8](/img/structure/B6517755.png)
2-amino-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol were synthesized via Schiff bases reduction route . The synthesis involved the use of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 .Molecular Structure Analysis
The molecular structures of related compounds consist of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively . The structures were stabilized by secondary intermolecular interactions .Chemical Reactions Analysis
While specific chemical reactions involving “2-amino-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide” are not available, related compounds have been involved in various chemical reactions. For instance, N-alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 have been used for the preparation of secondary amines .Aplicaciones Científicas De Investigación
Synthesis of Luminescent Dyes
The compound can be used in the synthesis of luminescent dyes. Specifically, 3-aminobenzanthrone, an aromatic primary amine, is a luminescent dye and a starting material for the synthesis of other nitrogen-containing compounds .
Production of Azomethines
Azomethines can be derived from amines by condensation with aromatic aldehydes. The compound can be used in the production of azomethines, which have been proposed as suitable components for “guest-host” liquid-crystal systems for electro-optic displays .
Reduction to Secondary Amines
The compound can be reduced to form secondary amines. This reduction of azomethines to the corresponding amines is one of the most widely used functional group transformations in synthetic organic chemistry .
Creation of New Luminescent Amino Derivatives
Based on previous research and interest in the design of emissive benzanthrone dyes, the compound can be used to create new luminescent amino derivatives of benzanthrone .
Oxidative Removal of N-(4-Methoxybenzyl) Group
The N-(4-methoxybenzyl) group on 2,5-piperazinediones can be oxidatively removed with cerium (IV) diammonium nitrate under mild conditions .
Reactions at the Benzylic Position
The compound can be involved in reactions at the benzylic position. For instance, 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance stabilized carbocation .
Direcciones Futuras
The future directions for this compound could involve further exploration of its potential biological activities, given the activities observed in related compounds. For instance, indole derivatives have been suggested to have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities .
Mecanismo De Acción
Target of Action
The primary target of 2-Amino-N-(4-methoxybenzyl)nicotinamide is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 is a tyrosine-protein kinase that acts as a cell-surface receptor for VEGFA, VEGFC, and VEGFD . It plays an essential role in the regulation of angiogenesis, vascular development, and vascular permeability .
Propiedades
IUPAC Name |
2-amino-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-19-11-6-4-10(5-7-11)9-17-14(18)12-3-2-8-16-13(12)15/h2-8H,9H2,1H3,(H2,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRKUDDEVNEWFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=C(N=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701197388 | |
| Record name | 2-Amino-N-[(4-methoxyphenyl)methyl]-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701197388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-(4-methoxybenzyl)nicotinamide | |
CAS RN |
221539-32-8 | |
| Record name | 2-Amino-N-[(4-methoxyphenyl)methyl]-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=221539-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-N-[(4-methoxyphenyl)methyl]-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701197388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6517674.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6517682.png)
![2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6517684.png)
![3-(2-methoxyethyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6517691.png)
![3-(2-methoxyethyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6517696.png)
![N-(2-fluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6517715.png)
![N-(2,4-difluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6517719.png)
![N-cyclopentyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6517721.png)
![2-{[2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]sulfanyl}-5-(furan-2-yl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6517750.png)


![7-bromo-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517777.png)
![9-methoxy-2-(2,3,4-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517783.png)
![2-(2,4-dimethoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517791.png)